2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid
Overview
Description
2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications
Protection of Hydroxy-Groups
- The Fmoc group is used for the protection of hydroxy-groups in various chemical syntheses. It's compatible with a range of acid- and base-labile protecting groups and can be conveniently removed by triethylamine in dry pyridine, while preserving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
- The compound has been utilized in the synthesis of cyclic γ-aminobutyric acid analogues. Key steps in this synthesis involve intermolecular [2+2]-photocycloaddition and a fragmentation reaction (Petz et al., 2019).
Solid-Phase Synthesis of Oligomers
- It's used in solid-phase synthesis to efficiently synthesize oligomers derived from sugar amino acids. This method allows for the preparation of oligomers varying in length (Gregar & Gervay-Hague, 2004).
Synthesis of Non-Proteinogenic Amino Acids
- The derivative plays a role in the synthesis of non-proteinogenic amino acids, showcasing its versatility in creating diverse molecular structures (Adamczyk & Reddy, 2001).
Synthesis of N-Substituted Hydroxamic Acids
- It's used in the synthesis of N-substituted hydroxamic acids, indicating its utility in organic synthesis for creating structurally diverse compounds (Mellor & Chan, 1997).
Peptide Synthesis
- The compound is effective in peptide synthesis, specifically in solid-phase peptide synthesis and the synthesis of O-peptides and depsipeptides. Its stability and reactivity towards nucleophiles make it a valuable tool in this domain (Dutta & Morley, 1971).
Structural Analysis
- It's been used in the structural analysis of various compounds, contributing to the understanding of molecular properties and interactions (Park et al., 2016).
Protection of Amide Bonds in Peptides
- The Fmoc derivatives are used to protect (tertiary) peptide bonds in peptides, aiding in preventing interchain association during synthesis (Johnson et al., 1993).
Synthesis of Biologically Active Amino Acids
- It aids in the synthesis of biologically active amino acids containing the pyrrolidine ring, showcasing its application in producing both enantiomerically pure forms of such compounds (Galeazzi et al., 1996).
Fluorescence Studies
- The compound is relevant in fluorescence studies, contributing to the development of environmentally sensitive fluorophore-based compounds (Hussein et al., 2019).
Quantum Chemical Studies
- It's been a subject of quantum chemical studies to understand the molecular properties of various compounds, indicating its relevance in computational chemistry (Bouklah et al., 2012).
Tritiation Studies
- The compound has been used in the tritiation of carbon atoms in specific acids, showcasing its role in radiochemical studies (Gutmann & Bell, 1974).
Crystal Structure Analysis
- Its use extends to crystal structure analysis of protected amino acids, aiding in the understanding of molecular conformations and interactions (Yamada et al., 2009).
Influenza Neuraminidase Inhibitors
- The derivative plays a role in the development of influenza neuraminidase inhibitors, indicating its significance in medicinal chemistry and drug discovery (Wang et al., 2001).
Synthesis of Imidazo[1,2-a]pyridines
- It's utilized in the synthesis of imidazo[1,2-a]pyridin-3-yl)acetic acids, contributing to organic synthesis and structural studies (Chui et al., 2004).
Monofluorinated Molecules Studies
- The compound is studied for its role in the structure of monofluorinated molecules, demonstrating its relevance in the analysis of fluorine chemistry (Burns & Hagaman, 1993).
Mechanism of Action
Target of Action
It’s known that fmoc (fluoren-9-ylmethoxycarbonyl) protected amino acids are commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the compound’s action is the successful synthesis of the desired peptide . The Fmoc group ensures that the peptide chain grows in a controlled and stepwise manner, leading to high yields of the desired product .
Action Environment
The action of the compound, particularly the removal of the Fmoc group, is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group. Additionally, the stability of the compound and its efficacy in peptide synthesis can be influenced by factors such as temperature and the presence of impurities .
properties
IUPAC Name |
2-[[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2361610-55-9 | |
Record name | 2-{[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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